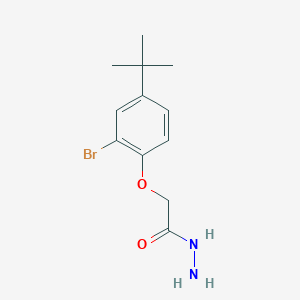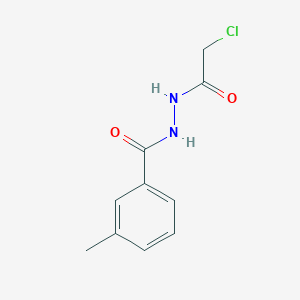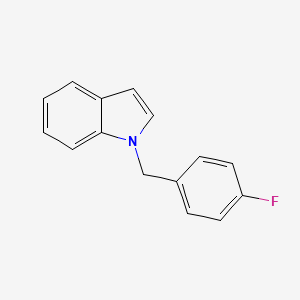![molecular formula C14H7BrF3N3O2 B1331938 3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 304687-28-3](/img/structure/B1331938.png)
3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid" is a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, which is a heterocyclic structure that has garnered interest due to its potential biological activities. The presence of a bromo substituent at the 3-position, a phenyl group at the 5-position, and a trifluoromethyl group at the 7-position, along with a carboxylic acid functionality, suggests that this compound could be a versatile intermediate for further chemical modifications and could possess interesting physical and chemical properties.
Synthesis Analysis
The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives has been explored in various studies. For instance, a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate has been utilized for the sequential functionalization of the 3- and 7-positions of the pyrazolo[1,5-a]pyrimidine scaffold . This strategy is advantageous for incorporating multiple unique aryl substituents and amino groups. Additionally, an efficient synthesis of 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines has been reported, involving nucleophilic aromatic substitution (SNAr) and Suzuki cross-coupling reactions . These methods provide a pathway for the synthesis of compounds with structural similarities to the compound .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by a fused bicyclic ring system that can be further functionalized at various positions. The presence of substituents such as bromo, phenyl, and trifluoromethyl groups can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets. The carboxylic acid moiety adds an acidic character and the potential for hydrogen bonding, which could be significant in the compound's biological activity or solubility profile.
Chemical Reactions Analysis
The bromo substituent in the 3-position of pyrazolo[1,5-a]pyrimidine derivatives is a reactive site that can undergo various chemical reactions, including SNAr and cross-coupling reactions . These reactions allow for the introduction of different substituents, which can be used to modulate the compound's properties or to synthesize analogs with potential biological activities. The carboxylic acid group also offers a site for chemical transformations, such as esterification or amide bond formation, which can be utilized in drug design and synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are influenced by its molecular structure. The trifluoromethyl group is known to increase the lipophilicity of molecules, which can affect their pharmacokinetic properties . The presence of a carboxylic acid group contributes to the compound's acidity and solubility in polar solvents. The bromo substituent not only plays a role in chemical reactivity but also adds to the molecular weight of the compound. These properties are crucial when considering the compound's potential use in medicinal chemistry and its behavior in different environments.
Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Organic Chemistry
- Application Summary : This compound is used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross coupling reaction, used to synthesize carbon-carbon bonds.
- Method of Application : The compound is used as a starting material in the Suzuki–Miyaura cross-coupling reaction. It reacts with a variety of aryl and heteroaryl boronic acids under the influence of a tandem catalyst XPhosPdG2/XPhos .
- Results or Outcomes : The reaction leads to the synthesis of C3-arylated 7-trifluoromethylpyrazolo [1,5- a ]pyrimidin-5-one derivatives . The interest of this approach has been highlighted by the synthesis of a known anti-inflammatory agent .
-
Scientific Field: Biochemistry
- Application Summary : The compound is used to distinguish the various activities of the two estrogen receptors .
- Method of Application : The specific method of application is not mentioned in the source .
- Results or Outcomes : The compound helps to understand the opposite effects of estrogen in some tumors expressing ERα compared to Erβ, with Erα enhancing and Erβ suppressing tumor cell growth .
-
Scientific Field: Medicinal Chemistry
- Application Summary : This compound is used in the synthesis of a known anti-inflammatory agent .
- Method of Application : The compound is used as a starting material in a Suzuki–Miyaura cross-coupling reaction. The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids and requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction .
- Results or Outcomes : The reaction leads to the synthesis of 3,5-diarylated 7-(trifluoromethyl)pyrazolo [1,5- a ]pyrimidines in good to excellent yields . A preliminary biological evaluation has revealed that a number of derivatives display micromolar IC 50 values against monoamine oxidase B, an important target in the field of neurodegenerative disorders .
-
Scientific Field: Biochemistry
- Application Summary : PHTPP, a selective ERβ antagonist, significantly enhanced cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both receptors .
- Method of Application : The specific method of application is not mentioned in the source .
- Results or Outcomes : The compound helps to understand the opposite effects of estrogen in some tumors expressing ERα compared to Erβ, with Erα enhancing and Erβ suppressing tumor cell growth .
-
Scientific Field: Organic Chemistry
- Application Summary : This compound is used as a starting material in the synthesis of 3-bromo-N-(3-hydroxy-5-nitrophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo pyrimidine-2-carboxamide.
- Method of Application : The specific method of application is not mentioned in the source.
- Results or Outcomes : The compound is suitable for many research applications.
-
Scientific Field: Medicinal Chemistry
- Application Summary : This compound is used in the synthesis of 4-[2–phenyl-5,7–bis (trifluoromethyl) pyrazolo [1,5- a ]-pyrimidin-3-yl] phenol (PHTPP), a selective ERβ antagonist .
- Method of Application : The specific method of application is not mentioned in the source .
- Results or Outcomes : PHTPP significantly enhanced cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both receptors .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrF3N3O2/c15-10-11(13(22)23)20-21-9(14(16,17)18)6-8(19-12(10)21)7-4-2-1-3-5-7/h1-6H,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSCTZJTTBEZAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrF3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)
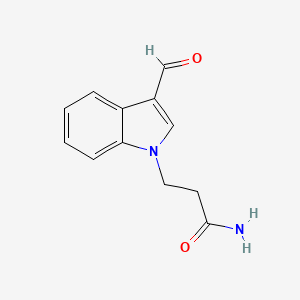
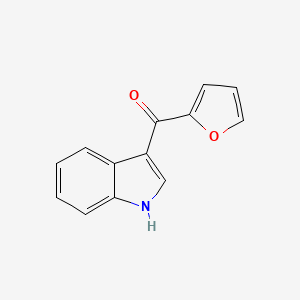
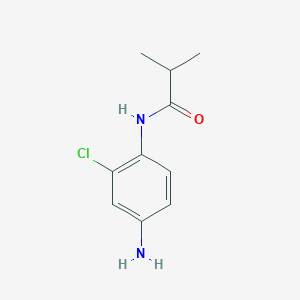


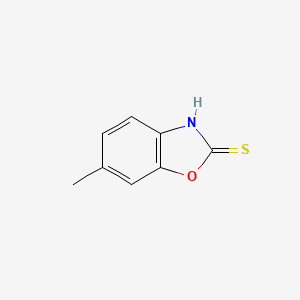
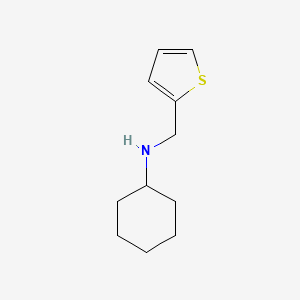
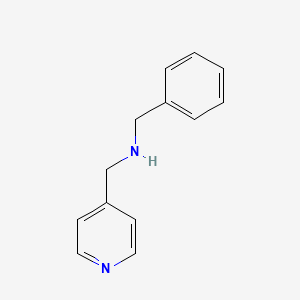
![N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine](/img/structure/B1331904.png)
